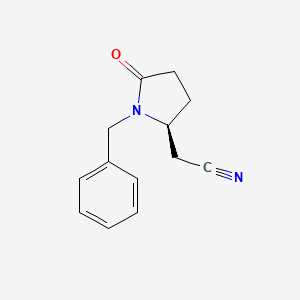

(S)-1-苄基-5-氧代-吡咯烷-2-基乙腈

描述

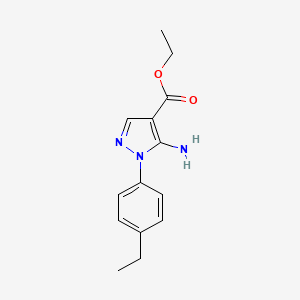

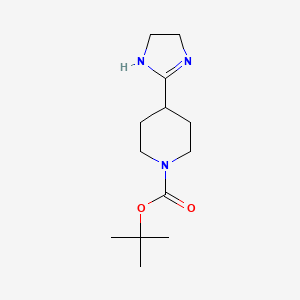

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile, also known as BOPAC, is an organic compound that has been studied for its potential applications in scientific research. BOPAC is a chiral compound, which means that it has two mirror images that are non-superimposable. This property makes BOPAC an attractive research material for scientists who are interested in studying the effects of chirality on biological processes. BOPAC has been used as a synthetic building block for the production of a variety of compounds, and its biochemical and physiological effects have been studied in both in vivo and in vitro studies.

科学研究应用

吡咯烷衍生物在药物发现中的应用

吡咯烷,作为 (S)-1-苄基-5-氧代-吡咯烷-2-基乙腈中的核心结构,在药物发现中发挥着重要作用,为生物活性化合物的开发提供了一个多功能的支架。由于其有效探索药效团空间、有助于立体化学和增加三维覆盖的能力,它在药物化学中得到广泛应用。研究重点介绍了吡咯烷衍生物的合成策略和生物活性,包括它们的构效关系和立体异构对生物学特性的影响,旨在针对不同的治疗领域 (Li Petri 等,2021)。

腈类化合物在生物催化中的应用

腈类化合物以其 CN 基团为特征,以其工业合成应用和潜在毒性而闻名。然而,某些微生物,例如红球菌,可以使用特定的酶水解腈类。这种酶促过程因其在生物催化中的潜力而越来越受到认可,它可以生产具有高经济价值的宝贵药物化合物和合成化学物质。此外,这些酶在消除有毒化合物方面在环境保护中发挥着至关重要的作用 (Sulistinah & Riffiani, 2018)。

烯胺酮和烯胺腈在杂环合成中的应用

烯胺酮和烯胺腈在合成各种杂环化合物中用作多功能的构建模块,例如吡啶、嘧啶和吡咯衍生物。它们亲核和亲电性质的独特组合允许创建高度官能化的化合物,这在合成化学中至关重要。这些中间体促进了生物学上重要结构的合成,展示了腈和烯胺基化学在开发具有潜在治疗应用的化合物中的广泛用途 (Negri 等,2004)。

作用机制

- For example, it may react through the following pathway: Acetonitrile forms the 3-ACN anion in situ under the action of a base and then conducts nucleophilic attack on the ortho-carbon of a pyridinium salt to obtain intermediates .

- However, acetonitrile is metabolized slowly to hydrogen cyanide, allowing more cyanide to be detoxified within the body to thiocyanate via the rhodanese pathway. Excretion occurs mainly through exhalation and urine .

Mode of Action

Biochemical Pathways

Action Environment

Its use in organic synthesis and electrochemical conversions highlights its versatility and potential applications . If you have any additional questions or need further clarification, feel free to ask! 😊

属性

IUPAC Name |

2-[(2S)-1-benzyl-5-oxopyrrolidin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-9-8-12-6-7-13(16)15(12)10-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFHJBBHXKYUNR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1CC#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1CC#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride](/img/structure/B1403677.png)

![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)

![3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403688.png)

![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)

![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)